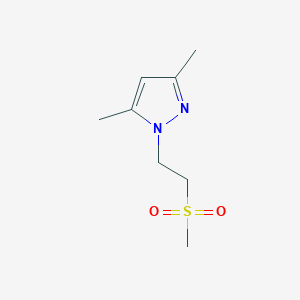![molecular formula C12H20N2O3 B1469205 1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1410310-37-0](/img/structure/B1469205.png)
1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs, has been the subject of considerable research . Various methods have been developed, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Molecular Structure Analysis
The molecular formula of “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid” is C12H20N2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Applications De Recherche Scientifique
In medicinal chemistry, azetidines are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They are also used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . In synthetic chemistry, azetidines are used in the synthesis of functionalized azetidines .
The methods of application or experimental procedures vary depending on the specific application. For example, in the synthesis of functionalized azetidines, the starting compound (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by
- Azetidines are used in various organic reactions, such as substitution, elimination, oxidation, and coupling .
- They are excellent candidates for ring-opening and expansion reactions .
- Carboxylic acids, like “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid”, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Carboxylic acids can be used in the area of polymers as monomers, additives, catalysts, etc .
- They can be used in the synthesis of both synthetic and natural polymers .
- Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
- They are often used as amino acid surrogates .
- Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Organic Synthesis
Nanotechnology
Polymers
Medicine and Pharmacy
Catalytic Processes
Synthesis of Functionalized Azetidines
- Azetidines are used in various organic reactions, such as substitution, elimination, oxidation, and coupling .
- They are excellent candidates for ring-opening and expansion reactions .
- Carboxylic acids, like “1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid”, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Carboxylic acids can be used in the area of polymers as monomers, additives, catalysts, etc .
- They can be used in the synthesis of both synthetic and natural polymers .
- Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .
- They are often used as amino acid surrogates .
- Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Organic Synthesis
Nanotechnology
Polymers
Medicine and Pharmacy
Catalytic Processes
Synthesis of Functionalized Azetidines
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-10-4-2-1-3-5-10)8-14-6-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQTWKJDVWRYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)




![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)


![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)